Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a fluorinated organic compound with the molecular formula C7H9F3O4 and a molecular weight of 214.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties and reactivity. It is a clear, pale liquid that is highly valued in various fields of scientific research and industrial applications due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl trifluoropyruvate with acetone in the presence of a catalyst such as L-proline in dimethylformamide (DMF) under microwave irradiation . This method yields the desired product with high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has a wide range of applications in scientific research:
Pharmaceutical Research: It serves as a valuable building block in the synthesis of innovative pharmaceutical compounds targeting neurological disorders and metabolic diseases.
Agrochemical Development: The compound is used in the creation of advanced crop protection agents, contributing to the formulation of potent and selective pesticides.
Material Science: Its unique chemical properties make it suitable for the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate: Contains a phenyl group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it highly versatile for various applications.
Properties
IUPAC Name |
ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O4/c1-2-14-5(12)6(13,3-4-11)7(8,9)10/h4,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXQKXYARPBECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.